molecular formula C19H22Cl2N2O2 B12277504 2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride

2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride

Cat. No.: B12277504
M. Wt: 381.3 g/mol
InChI Key: VTGWDLPASRYLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride is a chemical compound known for its applications in pharmaceutical research and development. It is often used as a reference standard in the synthesis of various drugs, particularly antihistamines. The compound is characterized by its complex molecular structure, which includes a piperazine ring substituted with a chlorophenyl and phenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The compound exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms. The molecular targets include the histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling .

Comparison with Similar Compounds

Uniqueness: 2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2.ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;/h1-9,19H,10-14H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGWDLPASRYLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.